molecular formula C14H10BrN3O2 B467639 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole CAS No. 587841-48-3

1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B467639
CAS RN: 587841-48-3
M. Wt: 332.15g/mol
InChI Key: XLPOTRXTNFLNRD-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole, also known as BMHBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMHBT is a benzotriazole derivative that has been synthesized through several methods, which will be discussed in This paper aims to provide an overview of the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of BMHBT.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole varies depending on its application. In the case of its use as a fluorescent probe, 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole binds to metal ions, resulting in a change in its fluorescent properties. In the case of its use as an anticancer agent, 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole inhibits the growth of cancer cells by interfering with their metabolism and inducing apoptosis. In the case of its use as an inhibitor of carbonic anhydrase IX, 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for cancer cell survival.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been found to accumulate in cancer cells, indicating its potential as a targeted therapy. 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole in lab experiments include its high selectivity and sensitivity, low toxicity, and good biocompatibility. However, the limitations of using 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole include its relatively high cost and the need for specialized equipment for its detection and analysis.

Future Directions

For the research on 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as environmental science and food science, and the optimization of its anticancer activity through structural modification. Further studies are also needed to elucidate the mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole and its potential side effects.

Synthesis Methods

1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been synthesized through several methods, including the condensation reaction between 3-bromo-4-methoxybenzoyl chloride and 1H-1,2,3-benzotriazole in the presence of a base, such as triethylamine. Another method involves the reaction between 3-bromo-4-methoxybenzoic acid and 1H-1,2,3-benzotriazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The synthesis of 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been optimized to improve its yield and purity.

Scientific Research Applications

1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been studied for its potential applications in various fields, including material science, medicinal chemistry, and analytical chemistry. 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its high selectivity and sensitivity. 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole has shown promising results in preclinical studies as an inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.

properties

IUPAC Name

benzotriazol-1-yl-(3-bromo-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-20-13-7-6-9(8-10(13)15)14(19)18-12-5-3-2-4-11(12)16-17-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOTRXTNFLNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-4-methoxybenzoyl)-1H-1,2,3-benzotriazole

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